3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
3,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core fused with a substituted benzenesulfonamide moiety. Its molecular structure includes:
- A dibenzo[b,f][1,4]oxazepin ring system with a methyl group at the 10-position and a ketone group at the 11-position.
- A 3,4-dimethylbenzenesulfonamide group linked to the oxazepin core via a sulfonamide bridge.
Its structural complexity and substituent arrangement distinguish it from simpler sulfonamide derivatives, warranting comparative analysis with analogous compounds.
Properties
IUPAC Name |
3,4-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-8-10-17(12-15(14)2)29(26,27)23-16-9-11-20-18(13-16)22(25)24(3)19-6-4-5-7-21(19)28-20/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFVZMYYXNNTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, highlighting relevant research findings, case studies, and a comprehensive analysis of its mechanisms of action.
Molecular Formula : C21H24N2O3
Molecular Weight : 352.4 g/mol
IUPAC Name : this compound
Structural Formula : Chemical Structure
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against influenza and other viral pathogens. The structural modifications in dibenzo derivatives enhance their ability to inhibit viral neuraminidase (NA), which is crucial for viral replication and release from host cells.
- Anticancer Potential : Research indicates that compounds with the dibenzo oxazepine core exhibit cytotoxic effects against various cancer cell lines. Mechanisms may involve the induction of apoptosis and inhibition of cell proliferation .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This activity can lead to altered pharmacokinetics and therapeutic efficacy in disease models .
The mechanisms through which this compound exerts its biological effects may include:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Influenza Virus Study : A study assessing antiviral efficacy found that dibenzo derivatives with specific functional groups exhibited enhanced activity against influenza viruses due to effective NA inhibition.
- Broad-Spectrum Antiviral Activity : Investigations into structurally related compounds revealed promising results against multiple strains of viruses. These studies emphasized the importance of structural modifications in enhancing bioactivity against viral infections.
- Cytotoxicity Against Cancer Cells : Research on dibenzo oxazepine derivatives indicated significant cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .
Research Findings Summary Table
Comparison with Similar Compounds
Substituent Effects on Benzenesulfonamide
- This contrasts with the 4-fluoro analog, where the electron-withdrawing fluorine atom may increase polarity and metabolic resistance .
- Methoxy vs. Methyl Groups : The 2,4-dimethoxy analog exhibits dual electron-donating effects, which could stabilize interactions with aromatic residues in target proteins. However, methoxy groups are prone to demethylation in vivo, affecting pharmacokinetics .
Modifications to the Oxazepin Core
Extended Aromatic Systems
The tetrahydronaphthalene-sulfonamide analog () features a fused bicyclic system, likely enhancing binding affinity through hydrophobic interactions or π-stacking. However, this modification increases molecular weight (~458 g/mol vs.
Pharmacological and Physicochemical Comparisons
Q & A
Q. What are the optimal synthetic routes for 3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling the dibenzooxazepine core with a substituted benzenesulfonamide group. A reflux reaction in pyridine with stoichiometric equivalents of benzenesulfonyl chloride (0.49 mmol) and the dibenzooxazepine precursor (0.49 mmol) for 5 hours is common, followed by acidification (pH 3) and recrystallization from methanol to achieve 82% yield . Yield optimization requires precise control of reaction temperature (50°C), solvent purity, and stoichiometric ratios. Chromatographic purification (e.g., silica gel) may enhance purity.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Use a combination of:
- FT-IR : Identify sulfonamide (S=O stretching at 1167–1331 cm⁻¹) and carbonyl (C=O at 1659 cm⁻¹) groups .
- NMR : -NMR in CDCl₃ reveals methyl protons (δ 1.01 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- X-ray crystallography : Single-crystal analysis (R factor = 0.043) confirms stereochemistry and hydrogen bonding patterns, as seen in analogous dibenzooxazepine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against target proteins (e.g., COX-2 for anti-inflammatory activity).
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
- Cross-reference with experimental IC₅₀ values from in vitro assays (e.g., enzyme inhibition kinetics) to refine computational models .
Q. What experimental designs are recommended to study its environmental fate and ecological impacts?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale studies : Measure hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-Vis irradiation) rates using LC-MS quantification .
- Microcosm experiments : Assess biodegradation in soil/water systems with GC-MS or -labeling to track metabolite formation .
- Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to determine EC₅₀ values .
Q. How can contradictions in solubility data and bioactivity be resolved?
- Methodological Answer :
- Solubility profiling : Use shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) .
- Bioactivity reassessment : Compare in vitro results (e.g., MIC in bacterial assays) against solubility-adjusted concentrations to distinguish intrinsic activity from solubility artifacts .
- Apply QSAR models to correlate physicochemical properties (logP, polar surface area) with observed discrepancies .
Q. What strategies validate the compound’s stability under long-term storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC-PDA .
- Kinetic analysis : Calculate activation energy () using Arrhenius equation to extrapolate shelf-life at 25°C .
Key Considerations for Researchers
- Theoretical Frameworks : Link studies to receptor theory (e.g., lock-and-key model for enzyme inhibition) or environmental partitioning models (e.g., Fugacity Model Level III) .
- Methodological Rigor : Use randomized block designs for biological assays (e.g., split-split plot for dose-response studies) to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
